4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H10ClN3S |
|---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
4-chloro-1-(2-methylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3S/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
NJQIZHDJIGZZQU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methylsulfanyl ethyl group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent like methylthioethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs include:
Table 1: Structural and Molecular Comparison
*Calculated using atomic masses.
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at position 4 increase electrophilicity, while methylsulfanyl at position 1 introduces sulfur’s polarizability, possibly enhancing nucleophilic substitution reactivity .
- Aromatic vs. Aliphatic Substituents: Benzyl or pyridinyl groups (e.g., ) may confer π-π stacking interactions relevant to drug design, whereas aliphatic chains (e.g., methylsulfanylethyl) could improve solubility in non-polar media.
Physicochemical Properties
Biological Activity
4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a chlorine atom at the 4-position, a methylsulfanyl group at the 2-position of an ethyl chain, and an amino group at the 3-position of the pyrazole ring. Its molecular formula is C6H10ClN3S, with a molecular weight of approximately 189.68 g/mol . This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.
The synthesis of this compound typically involves several chemical reactions, including oxidation and substitution reactions. Common reagents used in these processes include hydrogen peroxide and sodium azide. The specific steps may vary based on laboratory conditions and desired yields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. The mechanism of action appears to involve the compound's ability to bind to specific enzymes that are crucial for bacterial metabolism.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Studies have demonstrated its ability to reduce inflammation markers in vitro, suggesting that it may modulate immune responses by inhibiting pro-inflammatory cytokines .
Table 2: Anti-inflammatory Activity Results
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 45 |
| IL-6 | 20 | 38 |
| IL-1β | 15 | 50 |
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with specific molecular targets, including various enzymes and receptors involved in inflammation and microbial resistance. This interaction may lead to modulation of enzymatic activity, thereby influencing cellular pathways associated with inflammation and infection .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- In Vivo Study on Inflammation : A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential for treating inflammatory disorders .
- Cancer Cell Line Evaluation : In vitro evaluations using cancer cell lines such as MDA-MB-231 (breast cancer) showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
